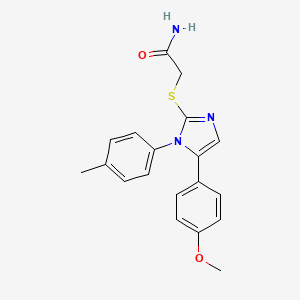

2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

2-((5-(4-Methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic imidazole-derived compound featuring a thioacetamide side chain. Its core structure comprises a 1H-imidazole ring substituted at position 1 with a p-tolyl (4-methylphenyl) group and at position 5 with a 4-methoxyphenyl moiety. The thioether linkage at position 2 connects the imidazole core to the acetamide functional group. This structural framework is characteristic of bioactive molecules targeting enzymes or receptors, particularly in oncology and parasitology, due to the imidazole scaffold’s versatility in hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-13-3-7-15(8-4-13)22-17(11-21-19(22)25-12-18(20)23)14-5-9-16(24-2)10-6-14/h3-11H,12H2,1-2H3,(H2,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVKJKLGMOVUGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the imidazole core, followed by the introduction of the methoxyphenyl and p-tolyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the thioacetamide moiety via nucleophilic substitution reactions using appropriate thiolating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperatures and solvent conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted aromatic compounds.

Scientific Research Applications

2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can alter cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects and biological activities:

Structural Analogues with Modified Aryl Groups

- N-(6-Substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-((p-tolyl/4-nitrophenyl)amino)-1H-imidazol-2-yl]thio]acetamide derivatives (): These compounds replace the 4-methoxyphenyl group with benzothiazolyl or nitroaryl substituents. For example, derivatives with a 4-nitrophenyl group exhibited cytotoxic activity against C6 glioma and HepG2 cell lines (IC₅₀: ~15.67 µg/mL) .

- 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9e) (): This analog shares the 4-methoxyphenyl substituent but incorporates a triazole-thiazole moiety. Molecular docking studies revealed interactions with enzymatic active sites, suggesting that the methoxy group’s electron-donating properties stabilize binding via hydrophobic pockets . The target compound’s simpler imidazole-thioacetamide structure may offer synthetic advantages over complex triazole-thiazole systems.

Substituent Effects on Bioactivity

Chlorophenyl vs. Methoxyphenyl Derivatives :

N-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide () replaces methoxy with chloro groups. Chlorine’s electronegativity may enhance cytotoxicity by promoting DNA alkylation, whereas methoxy groups could favor antimetabolite mechanisms via steric or metabolic interference .- Fluorophenyl Analogues (): Isostructural fluorophenyl derivatives (e.g., compound 5) exhibit planar conformations with perpendicular fluorophenyl orientations.

Pharmacological Profiles of Related Scaffolds

- Benzimidazole-Oxadiazole Hybrids (): Compounds like 2-((5-(2-(4-methoxyphenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-benzylpiperazin-1-yl)-ethan-1-one (5d) integrate piperazine and oxadiazole moieties. These extensions enhance aromatase inhibition (noted in docking studies) compared to the target compound’s simpler architecture, which lacks such secondary heterocycles .

- Pyrazole-Thiazole Derivatives (): Derivatives with pyrazole-thiazole cores demonstrate broad-spectrum biological activity, attributed to their ability to mimic purine bases.

Table 1: Key Structural and Functional Comparisons

Biological Activity

The compound 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound with a complex structure characterized by an imidazole ring, thioether linkage, and acetamide functionality. Its molecular formula is C23H22N4O2S, indicating the presence of various functional groups that contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The unique structural features of 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide include:

- Imidazole Ring : A five-membered ring containing nitrogen, known for its role in biological systems.

- Thioether Linkage : Enhances stability and may participate in redox reactions.

- Acetamide Group : Potentially involved in hydrogen bonding and molecular interactions.

Antimicrobial Activity

Research has shown that compounds similar to 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi.

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| N1 | 1.27 | B. subtilis, S. aureus |

| N8 | 1.43 | E. coli |

| N22 | 2.60 | K. pneumoniae |

| N23 | 2.65 | A. niger |

These findings indicate that the compound's structural features may enhance its binding affinity to microbial targets, leading to effective inhibition of growth.

Anticancer Activity

In anticancer studies, certain derivatives of this compound demonstrated potent activity against various cancer cell lines. For example:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| Standard (5-FU) | 9.99 | HCT116 |

These results suggest that modifications in the chemical structure can significantly influence the cytotoxicity of the compound against cancer cells.

The mechanism through which 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide exerts its biological effects involves several pathways:

- Enzyme Inhibition : The imidazole ring may interact with enzymes or receptors, inhibiting their activity.

- Redox Reactions : The thioether linkage could participate in redox reactions, modulating biological processes.

- Signal Transduction Modulation : The compound may influence cellular signaling pathways, affecting cell proliferation and survival.

Case Studies

Recent studies have highlighted the potential applications of this compound in medicinal chemistry:

- A study published in MDPI demonstrated that derivatives similar to this compound showed superior antiviral activity compared to standard treatments, indicating a broad spectrum of biological activity beyond antimicrobial and anticancer effects .

- Another investigation focused on the synthesis of novel imidazole derivatives showed promising results in inhibiting α-glucosidase, a target for diabetes treatment . This suggests that compounds like 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide could be explored for therapeutic applications in metabolic diseases.

Q & A

Q. What are the optimal synthetic routes for preparing 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, and how are intermediates characterized?

- Methodological Answer : The synthesis involves three key steps:

Imidazole core formation : Cyclocondensation of 4-methoxybenzaldehyde with p-toluidine in acetic acid under reflux, followed by oxidative cyclization using ammonium acetate .

Thioether linkage : Reaction of the imidazole intermediate with thioglycolic acid in DMF at 80°C, catalyzed by K₂CO₃ .

Amidation : Coupling with acetic anhydride in THF under nitrogen atmosphere .

- Characterization : Use TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) to monitor progress. Confirm structure via ¹H NMR (δ 7.2–7.8 ppm for aromatic protons, δ 3.8 ppm for methoxy group) and HRMS (expected [M+H]⁺: 407.12) .

Q. Which purification techniques are most effective for isolating this compound, and what solvents yield high purity?

- Methodological Answer :

- Recrystallization : Use ethanol/water (7:3) to achieve >95% purity, with a melting point of 182–184°C .

- Column Chromatography : Silica gel (200–300 mesh) eluted with chloroform:methanol (9:1) removes polar byproducts .

- HPLC : Reverse-phase C18 column with acetonitrile/water (65:35) at 1 mL/min for analytical purity validation .

Q. How is the molecular structure validated, and which spectroscopic methods are critical?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.1–7.9 ppm) and confirm acetamide carbonyl (δ 169.5 ppm in ¹³C NMR) .

- FT-IR : Identify thioether (C-S stretch at 680 cm⁻¹) and amide (N-H bend at 1540 cm⁻¹) functional groups .

- X-ray Crystallography (if crystalline): Resolve π-stacking between imidazole and p-tolyl groups (data not available for this compound; inferred from analogs ).

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s susceptibility to oxidation or hydrolysis, and how can stability be improved?

- Methodological Answer :

- Oxidation : The thioether group oxidizes to sulfoxide (e.g., with H₂O₂ in acetic acid at 50°C). Monitor via TLC and mitigate by storing under inert gas .

- Hydrolysis : The acetamide bond hydrolyzes in acidic/basic conditions (e.g., t₁/₂ = 12 hours at pH 2). Stabilize via formulation in solid dispersions with PVP .

- Mechanistic Studies : Use DFT calculations to model transition states for hydrolysis (B3LYP/6-31G* basis set) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.